molecular formula C7H11ClN4 B12937104 6-chloro-N2-propylpyrimidine-2,4-diamine

6-chloro-N2-propylpyrimidine-2,4-diamine

Cat. No.: B12937104
M. Wt: 186.64 g/mol
InChI Key: FKRSOEALOKAPKF-UHFFFAOYSA-N
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Description

6-Chloro-N2-propylpyrimidine-2,4-diamine is a substituted pyrimidine derivative characterized by a chlorine atom at the 6-position and a propyl group attached to the N2 nitrogen. These compounds are pivotal in agrochemical and pharmaceutical industries due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions . For instance, 6-chloropyrimidine-2,4-diamine (CAS 156-83-2), a core analog, serves as a precursor for synthesizing active pharmaceutical ingredients (APIs) and herbicides . The propyl substituent in this compound likely enhances lipophilicity, influencing its pharmacokinetic properties and target affinity compared to smaller alkyl or cyclic substituents.

Properties

Molecular Formula

C7H11ClN4

Molecular Weight

186.64 g/mol

IUPAC Name

6-chloro-2-N-propylpyrimidine-2,4-diamine

InChI

InChI=1S/C7H11ClN4/c1-2-3-10-7-11-5(8)4-6(9)12-7/h4H,2-3H2,1H3,(H3,9,10,11,12)

InChI Key

FKRSOEALOKAPKF-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=CC(=N1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N2-propylpyrimidine-2,4-diamine typically involves the chlorination of 2,4-diaminopyrimidine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6th position .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

6-chloro-N2-propylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-chloro-N2-propylpyrimidine-2,4-diamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-chloro-N2-propylpyrimidine-2,4-diamine with analogous pyrimidine and triazine derivatives, emphasizing structural variations, physicochemical properties, and applications:

Compound Name Substituents (N2/N4) Molecular Formula CAS Number Molar Mass (g/mol) Key Applications/Findings References
This compound N2: Propyl; N4: H C7H12ClN5 Not specified 201.65 (calculated) Hypothesized herbicide/API candidate -
Atrazine (Triazine derivative) N2: Ethyl; N4: Isopropyl C8H14ClN5 1912-24-9 215.68 Herbicide (inhibits photosynthesis)
6-Chloro-N4-isopropylpyrimidine-2,4-diamine (Iprymidam) N2: H; N4: Isopropyl C7H12ClN5 Not specified 201.65 Pesticide (Malaysian Pesticides Act)
6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine N2: H; N4: Dimethyl C6H8ClN5 1005-37-4 185.61 Crystal structure studies (hydrogen-bonded networks)
6-Chloro-N2-cyclopropyl-N4-isopropyl-1,3,5-triazine-2,4-diamine N2: Cyclopropyl; N4: Isopropyl C9H14ClN7 Not specified 255.71 Agrochemical intermediate
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine N4: Cyclopropyl; S-substituted C8H10ClN3S 1111849-46-7 215.70 Unknown (structural analog)

Key Structural and Functional Insights

  • Substituent Effects: Alkyl Groups (Propyl vs. N4 vs. N2 Substitution: N4-dimethylation (as in 1005-37-4) reduces hydrogen-bonding capacity compared to N2-propyl substitution, impacting molecular recognition in supramolecular chemistry .
  • Triazine vs. Pyrimidine Cores: Triazines like atrazine exhibit broader herbicidal activity due to their interaction with plant plastoquinone-binding proteins, whereas pyrimidines are more common in pharmaceuticals due to their nucleic acid mimicry .

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